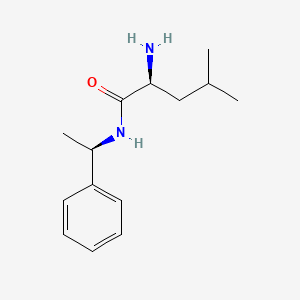
3-(Bromomethyl)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)decane is an organic compound with the molecular formula C11H23Br It is a brominated alkane, where a bromomethyl group is attached to the third carbon of a decane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)decane typically involves the bromination of 3-methyldecane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{C10H21CH3} + \text{Br2} \rightarrow \text{C10H21CH2Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]
Common Reagents and Conditions:
Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.
Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.
Major Products:
Alcohols: When reacted with hydroxide ions.
Nitriles: When reacted with cyanide ions.
Ethers: When reacted with alkoxides.
科学的研究の応用
3-(Bromomethyl)decane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.
類似化合物との比較
1-Bromodecane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromodecane: Bromine atom attached to the second carbon.
3-Chloromethyldecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-(Bromomethyl)decane is unique due to the position of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it undergoes. The presence of the bromomethyl group allows for specific synthetic transformations that are not possible with other isomers.
特性
分子式 |
C11H23Br |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
3-(bromomethyl)decane |
InChI |
InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
InChIキー |
HXWLQRAVUCMLHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)






![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)


![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)

